Methyl (s)-3-amino-3-(m-tolyl)propanoate
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Overview
Description
Methyl (s)-3-amino-3-(m-tolyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a methyl ester group, and a tolyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-3-amino-3-(m-tolyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as m-toluidine and methyl acrylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the amino group to the acrylate.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (s)-3-amino-3-(m-tolyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides can react with the amino group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to the formation of amides or sulfonamides.
Scientific Research Applications
Methyl (s)-3-amino-3-(m-tolyl)propanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl (s)-3-amino-3-(m-tolyl)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-3-phenylpropanoate: Similar structure but with a phenyl group instead of a tolyl group.
Ethyl (s)-3-amino-3-(m-tolyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl (s)-3-amino-3-(p-tolyl)propanoate: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
Uniqueness
Methyl (s)-3-amino-3-(m-tolyl)propanoate is unique due to the specific positioning of the tolyl group, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for certain applications compared to its analogs.
Biological Activity
Methyl (S)-3-amino-3-(m-tolyl)propanoate, also known as methyl (3R)-3-amino-3-(4-methylphenyl)propanoate, is an organic compound characterized by its unique structural features, including a chiral center and an amino group. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
- Molecular Formula : C11H15NO2
- Molecular Weight : Approximately 193.246 g/mol
- Functional Groups : Methyl ester and amino group
The compound's stereochemistry is defined by the (3R) configuration at the chiral carbon, which significantly influences its biological interactions and reactivity. Its ability to form hydrogen bonds due to the amino group enhances its interaction with various biological molecules, potentially impacting enzyme activity and receptor modulation.
Pharmacological Potential
Research indicates that this compound exhibits various biological activities, which are essential for its therapeutic applications:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Studies have demonstrated that derivatives of similar compounds exhibit significant activity against various pathogens, including bacteria and fungi. For instance, methyl ester derivatives showed varying degrees of antimicrobial activity, with some retaining effectiveness against dermatophytes .
- Antitumor Activity : In the context of cancer research, this compound could serve as a lead compound for developing antitumor agents. Similar compounds have demonstrated activity independent of common resistance mechanisms in tumor cells, suggesting that this compound may also possess unique mechanisms of action .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through structure-activity relationship studies. The presence of the para-substituted methyl group on the phenyl ring is believed to enhance selectivity in biological applications. This structural feature may influence the compound's interaction with biological targets, leading to enhanced therapeutic effects compared to other related compounds .
Study 1: Antimicrobial Efficacy
In a comparative study evaluating various derivatives of amino acid conjugates, it was found that methyl esters generally exhibited lower antimicrobial activity than their hydrolyzed counterparts. However, this compound retained notable effectiveness against certain dermatophytes, with measured zone of inhibition values ranging from 10 to 29 mm against specific strains .
Study 2: Antitumor Mechanisms
A quantitative structure-activity relationship study highlighted that compounds similar to this compound exhibited antitumor properties independent of DNA repair mechanisms typically associated with chemoresistance. This suggests that further exploration into its antitumor potential could yield promising results in cancer therapeutics .
Table: Summary of Biological Activities
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(3-methylphenyl)propanoate |
InChI |
InChI=1S/C11H15NO2/c1-8-4-3-5-9(6-8)10(12)7-11(13)14-2/h3-6,10H,7,12H2,1-2H3/t10-/m0/s1 |
InChI Key |
CPKZXZUMMYNVHX-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H](CC(=O)OC)N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)OC)N |
Origin of Product |
United States |
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